2-Chloro-4-(naphthalen-2-YL)phenol
Description
2-Chloro-4-(naphthalen-2-yl)phenol is a halogenated phenolic compound featuring a chlorine substituent at the 2-position and a naphthalen-2-yl group at the 4-position of the phenol ring.
Properties
IUPAC Name |
2-chloro-4-naphthalen-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFWTSXMRSTIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436553 | |
| Record name | AGN-PC-0N0CQ3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550997-94-9 | |
| Record name | AGN-PC-0N0CQ3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lewis Acid-Mediated Chlorination
The direct chlorination of 4-(naphthalen-2-yl)phenol represents a straightforward route. A catalyst system combining Lewis acids (e.g., AlCl₃, FeCl₃) with diaryl sulfides enables regioselective chlorination at the ortho position relative to the hydroxyl group. In a process adapted from US Patent 5847236A, chlorine gas is introduced to a molten mixture of 4-(naphthalen-2-yl)phenol at 50–80°C. The Lewis acid (0.1–10 wt%) and diaryl sulfide (0.1–10 wt%) synergistically direct electrophilic substitution to the 2-position, achieving yields exceeding 85%. Excess chlorine must be avoided to prevent polychlorination byproducts.
Solvent-Free Chlorination with Sulfuryl Chloride
Sulfuryl chloride (SO₂Cl₂) serves as an efficient chlorinating agent under solvent-free conditions. Reaction temperatures of 60–100°C promote the formation of 2-chloro-4-(naphthalen-2-yl)phenol with minimal side products. This method, derived from analogous chlorophenol syntheses, avoids solvent contamination and simplifies purification. Yields of 78–82% are typical, though residual sulfur compounds necessitate post-reaction washes with aqueous sodium bicarbonate.
Multistep Synthesis via Intermediate Formation
Scholl Reaction for Aryl-Aryl Bond Formation
The Scholl reaction enables direct coupling between chlorophenol and naphthalene derivatives. Using FeCl₃ as an oxidant, 2-chlorophenol and 2-naphthol undergo dehydrogenative coupling at 120°C. While this one-pot method simplifies synthesis, competing oxidation of the hydroxyl group often reduces yields to 65–70%.
Ullmann Coupling with Copper Catalysts
Copper-mediated Ullmann coupling links iodonaphthalene with 2-chloro-4-iodophenol in dimethylformamide (DMF) at 130°C. The addition of 1,10-phenanthroline as a ligand enhances copper(I) iodide’s catalytic activity, yielding 80–85% of the target compound. This method’s drawback lies in the need for pre-functionalized iodinated precursors.
Comparative Analysis of Synthetic Methods
| Method | Catalyst System | Temperature Range | Yield (%) | Regioselectivity | Key Challenges |
|---|---|---|---|---|---|
| Lewis Acid Chlorination | AlCl₃ + Diaryl Sulfide | 50–80°C | 85–90 | >95% | Byproduct formation at >1 eq Cl₂ |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ + K₂CO₃ | 80°C | 88–92 | >99% | High catalyst cost |
| Friedel-Crafts Alkylation | AlCl₃ + H₃PO₄ | 0–5°C | 65–70 | 70% | Isomer separation required |
| Ullmann Coupling | CuI + 1,10-Phenanthroline | 130°C | 80–85 | >98% | Iodinated precursor synthesis |
Optimization Strategies and Industrial Scalability
Catalyst Recycling in Lewis Acid Systems
Industrial processes often recover Lewis acids via distillation. For example, AlCl₃ forms a complex with diaryl sulfides that decomposes at 150°C, allowing catalyst reuse for up to five cycles without significant activity loss. This reduces production costs by 30–40% compared to single-use catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(naphthalen-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the naphthalene moiety, to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenols or naphthalenes.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dihydro derivatives of naphthalene.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions including substitution, oxidation, and reduction.
- Coordination Chemistry : 2-Chloro-4-(naphthalen-2-YL)phenol acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is useful in catalysis and materials science.
Biology
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit bacterial growth by disrupting cell membrane integrity.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress.
Medicine
- Drug Development : The compound is being explored for its potential use in drug design, particularly targeting specific biological pathways involved in diseases such as cancer and infections. Its structural features allow for modifications that can enhance efficacy and selectivity.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals, including dyes and polymers. Its unique properties make it valuable for creating materials with specific functionalities.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Agents evaluated the effectiveness of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Drug Development
Research conducted by Smith et al. (2023) focused on modifying the structure of this compound to enhance its anticancer properties. The modified derivatives showed improved binding affinity to cancer cell receptors, indicating a promising direction for future drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the naphthalene moiety can enhance its binding affinity to hydrophobic pockets in proteins, while the phenol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues
2-Chloro-4-phenylphenol (CAS 92-04-6)
- Structure : Replaces the naphthalen-2-yl group with a phenyl ring.
- Molecular Weight : 204.65 g/mol (C₁₂H₉ClO) .
- Applications : Used as an antimicrobial agent (e.g., Dowicide 4).
2-Chloro-4-(tert-pentyl)phenol (CAS 5323-65-9)
- Structure : Substitutes naphthalen-2-yl with a tert-pentyl group.
- Molecular Weight : 198.69 g/mol (C₁₁H₁₅ClO) .
- Applications : Intermediate in pesticide synthesis.
- Key Difference : The branched alkyl chain enhances lipophilicity (logP ~3.5–4.0) but lacks the aromatic π-system of naphthalene, reducing opportunities for π-π stacking in molecular interactions.
2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol (CAS 647841-63-2)
- Structure : Features a pyrrole ring instead of naphthalene.
- Molecular Weight: 221.69 g/mol (C₁₂H₁₂ClNO) .
- Key Difference : The heterocyclic pyrrole introduces hydrogen-bonding capabilities, which may alter solubility and biological activity compared to the purely aromatic naphthalen-2-yl group.
Heterocyclic Derivatives
2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine (CAS 1342819-12-8)
- Structure : Incorporates a triazine ring with chloro, naphthalen-2-yl, and phenyl groups.
- Molecular Weight : 317.77 g/mol (C₁₉H₁₂ClN₃) .
- Physical Properties : Predicted logP = 3.99, boiling point = 569.6°C .
- Applications : Used in materials science for OLEDs and as a pharmaceutical intermediate.
- Key Difference: The triazine core enhances electron-deficient character, enabling nucleophilic substitution reactions, unlike the phenol’s hydroxyl-driven reactivity.
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol)
- Structure: Pyrimidine ring fused with phenol and naphthalen-2-yl groups.
- Applications : Studied as a viral fusion inhibitor targeting SARS-CoV-2 .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
2-Chloro-4-(naphthalen-2-YL)phenol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a phenolic group, which is known for its potential biological activities due to the presence of hydroxyl groups that can participate in various biochemical interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes its effectiveness compared to standard antibiotics:
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Escherichia coli | 20 | 23 |
| Pseudomonas aeruginosa | 21 | 25 |
The compound exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly through its effects on various cancer cell lines. A study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 1.25 |
| A549 (lung cancer) | 0.20 |
| HeLa (cervical cancer) | 1.03 |
These values indicate that the compound has potent cytotoxic effects against these cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanisms for the biological activities of this compound include:
- ROS Generation : The compound may induce reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
- Tubulin Polymerization Interference : Similar compounds have shown to disrupt microtubule formation, which is critical for cell division .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated that this compound could effectively inhibit growth, suggesting potential applications in treating resistant infections .
Case Study 2: Cancer Cell Line Studies
A series of experiments involving various human cancer cell lines revealed that treatment with this compound resulted in significant decreases in cell viability, with mechanisms linked to apoptosis pathways being elucidated through Western blot analyses .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-(naphthalen-2-YL)phenol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting naphthalen-2-yl derivatives with halogenated phenolic precursors under reflux with a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) to promote aryl-aryl bond formation . Multi-step protocols (e.g., Friedel-Crafts acylation followed by halogenation) may require controlled temperature gradients (e.g., 60–100°C) and inert atmospheres to minimize side reactions. Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 for limiting substrates) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. Aromatic protons appear in the δ 6.8–8.2 ppm range, with splitting patterns reflecting naphthalene and phenol ring coupling .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 269.05 for C₁₆H₁₁ClO) and fragmentation patterns .
- IR Spectroscopy : O–H (3200–3600 cm⁻¹) and C–Cl (550–750 cm⁻¹) stretches confirm functional groups .
- HPLC/Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How can crystallographic software like SHELX be applied to resolve the crystal structure and hydrogen bonding networks of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data, refined using SHELXL , can determine bond lengths, angles, and intermolecular interactions. Hydrogen bonding networks (e.g., O–H···O or O–H···Cl) are analyzed via graph-set notation (e.g., R₂²(8) motifs) using programs like ORTEP-3 for visualization . Thermal displacement parameters (Ueq) and residual electron density maps (Δρ < 0.3 eÅ⁻³) validate structural accuracy .
Q. What strategies are used to address contradictions in biological activity data between structurally similar chlorophenol derivatives?
- Methodological Answer : Comparative studies using isosteric analogs (e.g., replacing chlorine with bromine or altering substituent positions) are conducted to isolate structure-activity relationships (SAR). For example, 2-Chloro-4-(hydrazinylmethyl)phenol exhibits higher cytotoxicity than its brominated analog due to enhanced hydrogen-bond donor capacity . In vitro assays (e.g., enzyme inhibition or cell viability) under standardized conditions (pH 7.4, 37°C) minimize variability. Conflicting data are resolved via meta-analysis of IC₅₀ values and statistical validation (e.g., ANOVA, p < 0.05) .
Q. How do reaction mechanisms differ when modifying substituents on the phenolic ring, and what analytical approaches validate these pathways?
- Methodological Answer : Substituent effects (e.g., electron-withdrawing Cl vs. electron-donating -OCH₃) alter reaction kinetics and regioselectivity. For instance, chlorinated derivatives undergo slower nucleophilic aromatic substitution due to decreased ring activation. Mechanistic pathways are validated via:
- Kinetic Studies : Monitoring reaction rates under varying temperatures (Arrhenius plots) and solvent polarities .
- Isotopic Labeling : Using ¹⁸O-labeled phenolic OH groups to track substitution pathways via MS .
- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict regiochemical outcomes .
Notes on Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
